molecular formula C9H12ClNO B3024588 (s)-3-(2-Chlorophenyl)-beta-alaninol CAS No. 1213112-11-8

(s)-3-(2-Chlorophenyl)-beta-alaninol

Cat. No.: B3024588
CAS No.: 1213112-11-8
M. Wt: 185.65 g/mol
InChI Key: MJTCBVJNSSTRIS-VIFPVBQESA-N
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Description

“(s)-3-(2-Chlorophenyl)-beta-alaninol” seems to be a specific chiral compound. Chiral compounds are molecules that have non-superimposable mirror images. The presence of an asymmetric carbon center is one of the several structural features that induce chirality in organic and inorganic molecules .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, (S)-2-chlorophenylglycine (S-CPG), has been synthesized using a chemo-enzymatic route. This process involved the chemical synthesis of a prochiral keto acid substrate, which was then enantioselectively aminated by leucine dehydrogenase .


Molecular Structure Analysis

The molecular structure of a related compound, (S)-(+)-2-Chlorophenylglycine methyl ester, has been reported. It has a molecular formula of C9H10ClNO2 and a molecular weight of 199.63 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, (S)-(+)-2-Chlorophenylglycine methyl ester, include a melting point of 155-158°C, a predicted boiling point of 270.1±25.0 °C, and a predicted density of 1.258±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis of azole heterocycles using N-(4-Chlorophenyl)-β-alanine as a synthetic intermediate. Some synthesized compounds exhibited antibacterial activity against specific bacterial strains, highlighting the potential for developing new antimicrobial agents Anusevičius et al., 2013.

Chemical Transformations and Biological Applications

  • The transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has been studied, resulting in the formation of various derivatives. Some of these compounds showed weak antibacterial activity, suggesting their utility in medicinal chemistry Anusevičius et al., 2014.

Electroreductive Coupling and Synthetic Applications

  • A study on the electroreductive intramolecular coupling of aromatic beta- and gamma-imino esters has provided a new synthetic method for N-alkoxycarbonyl-2-aryl-3-ones and cis-2-aryl-3-ols of pyrrolidines and piperidines, illustrating the compound's versatility in organic synthesis Kise et al., 2004.

Precursor for Beta-Adrenergic Receptor Agonists

  • The compound (R)-2-chloro-1-(m-chlorophenyl)ethanol, related to (S)-3-(2-Chlorophenyl)-beta-alaninol, has been prepared as a precursor for chiral intermediates in the synthesis of beta 3-adrenergic receptor agonists, indicating its importance in pharmaceutical development Xia et al., 2012.

Nonpeptide Agonist Discovery

  • The discovery of nonpeptide agonists for the GPR14/urotensin-II receptor, including compounds with a (4-chlorophenyl) moiety, showcases the potential for creating novel therapeutic agents targeting specific receptors Croston et al., 2002.

Properties

IUPAC Name

(3S)-3-amino-3-(2-chlorophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,11H2/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTCBVJNSSTRIS-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CCO)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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